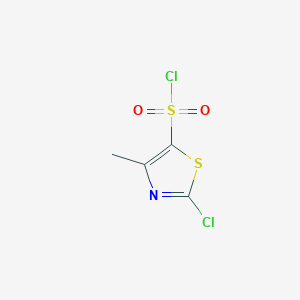

2-Chloro-4-methylthiazole-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLFZUEKAQELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477436 | |

| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292138-59-1 | |

| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-Chloro-4-methylthiazole-5-sulfonyl chloride (CAS No. 292138-59-1), a pivotal heterocyclic building block in modern synthetic chemistry. As a highly reactive intermediate, its principal value lies in the efficient introduction of the 2-chloro-4-methylthiazole-5-sulfonamide moiety, a pharmacophore of significant interest in the development of new therapeutic and agrochemical agents. This document details a validated synthetic pathway, explores the chemical principles governing its reactivity, outlines its applications with a focus on medicinal chemistry, and provides essential data on its properties and handling.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a specialized chemical intermediate valued for its dual reactive centers: the highly electrophilic sulfonyl chloride group and the functionalized thiazole ring.[1] The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates, prized for its metabolic stability and ability to engage in diverse biological interactions.[2]

The strategic placement of a chloro substituent at the 2-position and a methyl group at the 4-position of the thiazole ring, combined with the potent electrophilicity of the sulfonyl chloride at the 5-position, makes this reagent a cornerstone for constructing complex sulfonamide derivatives.[1][3] These derivatives have found extensive applications in the pursuit of novel antimicrobial agents, enzyme inhibitors, and crop protection chemicals.[1] This guide serves as a comprehensive resource for scientists leveraging this powerful synthetic tool.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Physical & Chemical Properties

The compound is typically supplied as a yellow to brown liquid and should be stored under refrigerated conditions (0 – 8 °C) to maintain its integrity.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 292138-59-1 | [1] |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1] |

| Molecular Weight | 232.11 g/mol | [1] |

| Appearance | Yellow to brown liquid | [1] |

| Purity | ≥95% - 98% | [1][4] |

| SMILES | CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | [5] |

| InChI Key | IBMLFZUEKAQELM-UHFFFAOYSA-N | [6] |

Safety & Handling

This compound is a corrosive substance that demands careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Measures:

-

Avoid breathing fumes or vapors.

-

Prevent contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as water, strong bases, and oxidizing agents.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that relies on established principles of heterocyclic and organosulfur chemistry. A validated and logical pathway proceeds from the readily available precursor, 2-amino-4-methylthiazole. The overall synthetic workflow is depicted below.

Step 1: Synthesis of 2-Amino-4-methylthiazole

The foundational step is the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (chloroacetone) with a thioamide (thiourea). This procedure is well-documented and provides high yields of the desired aminothiazole.[7]

Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole [7][8]

-

Suspend thiourea (1.0 mole) in 200 mL of water in a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

While stirring, add chloroacetone (1.0 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

After the addition is complete, heat the resulting yellow solution to reflux for 2 hours.

-

Cool the reaction mixture in an ice bath. While stirring, cautiously add solid sodium hydroxide (200 g) in portions to basify the mixture. An oily upper layer will form.

-

Separate the oily layer. Extract the aqueous layer three times with diethyl ether.

-

Combine the original oil with the ether extracts and dry over solid sodium hydroxide.

-

Filter to remove tars and drying agent. Remove the ether by distillation.

-

Distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole as a solid product (boiling point 130-133 °C at 18 mm Hg).

Step 2: Synthesis of 2-Chloro-4-methylthiazole

With the aminothiazole in hand, the next critical transformation is the replacement of the 2-amino group with a chlorine atom. This is typically achieved via a Sandmeyer-type reaction, where the primary amine is first converted to a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to install the chloro substituent.

Step 3: Chlorosulfonation to Yield the Final Product

The final step involves the electrophilic substitution of the 2-chloro-4-methylthiazole intermediate to install the sulfonyl chloride group at the 5-position. This is a robust and scalable reaction using a mixture of chlorosulfonic acid and thionyl chloride.[3]

Protocol: Synthesis of this compound [3]

-

In a reaction vessel equipped for stirring and operation under an inert atmosphere, prepare a solution of thionyl chloride (2.5 equivalents) and chlorosulfonic acid (5.0 equivalents).

-

Cool the solution in an ice bath.

-

Add 2-chloro-4-methylthiazole (1.0 equivalent) dropwise to the cooled chlorosulfonating mixture, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto crushed ice. This step is highly exothermic and must be performed with extreme caution in a fume hood.

-

The product will separate as an oil or solid. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification can be achieved via vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack, most commonly by primary or secondary amines, to form stable sulfonamide linkages.[3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. media.neliti.com [media.neliti.com]

- 3. flore.unifi.it [flore.unifi.it]

- 4. US10501426B1 - Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent - Google Patents [patents.google.com]

- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 6. US7994185B2 - Benzene sulfonamide thiazole and oxazole compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]

"Physical and chemical properties of 2-Chloro-4-methylthiazole-5-sulfonyl chloride"

An In-Depth Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonyl chloride for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Keystone Building Block in Modern Chemistry

This compound is a highly reactive and versatile chemical intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical synthesis.[1][2] Its unique molecular architecture, featuring a chlorinated thiazole ring coupled with a reactive sulfonyl chloride group, makes it an invaluable building block for the construction of complex molecules with tailored biological activities.[1][2] The thiazole moiety is a common scaffold in many biologically active compounds, while the sulfonyl chloride functional group serves as an efficient handle for introducing sulfonamide linkages—a critical pharmacophore in numerous therapeutic agents.[1] This guide provides an in-depth analysis of the physical and chemical properties, reactivity, applications, and safe handling of this important synthetic intermediate.

Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective application in research and development. The key properties of this compound are summarized below.

Chemical Structure

The structural formula of this compound is presented below, illustrating the arrangement of the thiazole ring, methyl group, chlorine atom, and the sulfonyl chloride functional group.

Caption: Chemical structure of this compound.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1][3][4][5] |

| Molecular Weight | Approximately 232.1 g/mol | [1][3][4][5] |

| CAS Number | 292138-59-1 | [1][4][5][6] |

| Appearance | Yellow to brown liquid | [1][3] |

| Purity | Typically ≥95% - ≥98% | [1][4] |

| InChI Key | IBMLFZUEKAQELM-UHFFFAOYSA-N | [3] |

| Isomeric SMILES | CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | [4] |

| Storage | 0 - 8 °C, in a cool, dry, well-ventilated area | [1][5][7] |

Spectroscopic and Analytical Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR: A singlet corresponding to the methyl (CH₃) protons would be expected. The chemical shift would be influenced by the electronic environment of the thiazole ring.

-

¹³C-NMR: Signals corresponding to the four unique carbon atoms in the molecule would be observed, including the methyl carbon, the two thiazole ring carbons, and the carbon bonded to the chlorine atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[8]

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms and two sulfur atoms. Fragmentation would likely involve the loss of the sulfonyl chloride group or cleavage of the thiazole ring.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high reactivity of its sulfonyl chloride group. This group is an excellent electrophile, making it susceptible to nucleophilic attack by a wide range of compounds, most notably primary and secondary amines, to form stable sulfonamides.

This reactivity is the cornerstone of its use in drug discovery. The formation of the sulfonamide linkage is a robust and high-yielding reaction, allowing for the rapid generation of diverse molecular libraries for biological screening.

Caption: Reaction pathway illustrating the utility of the title compound.

Key Applications in Research and Development

The compound is a crucial intermediate in several areas of chemical science.[1]

-

Pharmaceutical Development : It is a key starting material for the synthesis of various pharmaceutical agents, particularly those with antimicrobial properties.[1] The resulting sulfonamides can act as inhibitors of critical bacterial enzymes.[9]

-

Agrochemicals : It is employed in the formulation of modern herbicides and fungicides, contributing to enhanced crop protection and agricultural yields.[1]

-

Biochemical Research : Researchers utilize this compound to create specific enzyme inhibitors, which are valuable tools for studying metabolic pathways and for the initial stages of drug discovery.[1]

-

Materials Science : It has found applications in the development of specialty polymers and coatings, where the incorporation of the thiazole moiety can enhance durability and chemical resistance.[1]

Illustrative Synthetic Protocol: Preparation of a Sulfonamide Derivative

The following is a generalized, illustrative protocol for the reaction of this compound with an amine to form a sulfonamide. This protocol is based on standard procedures for reactions of this type.

Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize a novel 2-chloro-4-methylthiazole-5-sulfonamide derivative.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in anhydrous DCM.

-

Cooling : Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Addition of Sulfonyl Chloride : Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching : Once the reaction is complete, quench the mixture by slowly adding water.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Workup - Drying and Concentration : Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.

Caption: Experimental workflow for sulfonamide synthesis.

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with care.

-

Hazard Identification :

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][7][10] All manipulations should be performed in a certified chemical fume hood.

-

First Aid Measures :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately.[6][10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6][10]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

-

Storage : Store in a tightly sealed container in a cool (0-8 °C), dry, and well-ventilated area away from incompatible substances such as water, bases, and strong oxidizing agents.[1][5][7]

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its predictable reactivity and the biological significance of the scaffolds it produces make it an indispensable tool for professionals in drug development, agrochemical research, and materials science. A thorough understanding of its properties and a commitment to safe handling practices are essential for unlocking its full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. cenmed.com [cenmed.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. acdlabs.com [acdlabs.com]

- 9. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | C4H5ClN2O2S2 | CID 12094251 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Introduction

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a pivotal building block in contemporary medicinal and agricultural chemistry.[1] Its unique trifunctionalized thiazole scaffold, featuring a reactive sulfonyl chloride, a strategically positioned chlorine atom, and a methyl group, offers a versatile platform for the synthesis of a diverse array of complex molecules.[1] The sulfonyl chloride moiety serves as a key handle for the introduction of sulfonamide functionalities, a well-established pharmacophore in numerous therapeutic agents.[2] This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is presented in a multi-step approach, with detailed experimental protocols and mechanistic insights to ensure both clarity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that commences with the construction of the core thiazole ring, followed by sequential functionalization at the C2 and C5 positions. The chosen pathway is designed to maximize yield and purity by leveraging well-established and reliable chemical transformations. The overall synthetic strategy is depicted below:

Caption: Proposed four-step synthesis of this compound.

Part 1: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Thiazole Synthesis

The foundational step in this synthetic endeavor is the construction of the 2-amino-4-methylthiazole ring system. The Hantzsch thiazole synthesis is a classic and highly efficient method for this purpose, involving the condensation of an α-haloketone with a thioamide.[3] In this case, chloroacetone and thiourea are the selected starting materials.

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a well-elucidated pathway involving nucleophilic attack, cyclization, and dehydration.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiourea | 76.12 | 76.0 g | 1.0 |

| Chloroacetone | 92.53 | 92.5 g | 1.0 |

| Water | 18.02 | 200 mL | - |

| Sodium Hydroxide | 40.00 | 200 g | 5.0 |

| Diethyl Ether | 74.12 | 300 mL | - |

Procedure:

-

A suspension of thiourea (76.0 g, 1.0 mol) in 200 mL of water is prepared in a 500-mL flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

With vigorous stirring, chloroacetone (92.5 g, 1.0 mol) is added dropwise over a period of 30 minutes. An exothermic reaction will occur, leading to the dissolution of thiourea.

-

The resulting yellow solution is heated to reflux for 2 hours.

-

After cooling the reaction mixture, solid sodium hydroxide (200 g) is added portion-wise with continuous stirring and external cooling to manage the exotherm.

-

The upper oily layer containing the product is separated. The aqueous layer is extracted three times with diethyl ether (100 mL each).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-amino-4-methylthiazole as a crystalline solid.[4]

Expected Yield: 70-75%

Part 2: Electrophilic Sulfonation of 2-Amino-4-methylthiazole

The introduction of the sulfonyl group at the C5 position of the thiazole ring is achieved through an electrophilic aromatic substitution reaction. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[3]

Reaction Rationale

The amino group at the C2 position is an activating group, which directs electrophiles to the C5 position. A strong sulfonating agent, such as fuming sulfuric acid (oleum), is required to achieve sulfonation.

Caption: Electrophilic sulfonation at the C5 position of 2-amino-4-methylthiazole.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-methylthiazole | 114.17 | 57.1 g | 0.5 |

| Fuming Sulfuric Acid (20% SO₃) | - | 150 mL | - |

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, 150 mL of fuming sulfuric acid (20% SO₃) is cooled to 0 °C.

-

2-Amino-4-methylthiazole (57.1 g, 0.5 mol) is added portion-wise to the cold oleum with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The precipitated solid, 2-amino-4-methylthiazole-5-sulfonic acid, is collected by filtration, washed with cold water, and dried.

Expected Yield: 60-70%

Part 3: Sandmeyer Reaction for the Synthesis of 2-Chloro-4-methylthiazole-5-sulfonic acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[5][6] This step is crucial for replacing the 2-amino group with a chloro substituent.

Reaction Mechanism

The reaction proceeds in two key stages: diazotization of the amino group followed by a copper(I)-catalyzed radical-nucleophilic substitution.[5]

Caption: Mechanism of the Sandmeyer reaction for the conversion of the 2-amino group to a chloro group.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-methylthiazole-5-sulfonic acid | 194.22 | 77.7 g | 0.4 |

| Sodium Nitrite | 69.00 | 29.0 g | 0.42 |

| Hydrochloric Acid (conc.) | 36.46 | 150 mL | - |

| Copper(I) Chloride | 98.99 | 43.6 g | 0.44 |

Procedure:

-

A solution of 2-amino-4-methylthiazole-5-sulfonic acid (77.7 g, 0.4 mol) in concentrated hydrochloric acid (150 mL) is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (29.0 g, 0.42 mol) in water (50 mL) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

-

In a separate flask, copper(I) chloride (43.6 g, 0.44 mol) is dissolved in concentrated hydrochloric acid (100 mL).

-

The cold diazonium salt solution is slowly added to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

After cooling, the product is isolated by filtration, washed with water, and dried to give 2-chloro-4-methylthiazole-5-sulfonic acid.

Expected Yield: 75-85%

Part 4: Conversion to this compound

The final step of the synthesis involves the conversion of the sulfonic acid to the highly reactive sulfonyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Reaction Rationale

Thionyl chloride reacts with the sulfonic acid to form the sulfonyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as byproducts.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-methylthiazole-5-sulfonic acid | 213.67 | 64.1 g | 0.3 |

| Thionyl Chloride | 118.97 | 71.4 g (43.5 mL) | 0.6 |

| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | (catalyst) |

Procedure:

-

In a fume hood, a mixture of 2-chloro-4-methylthiazole-5-sulfonic acid (64.1 g, 0.3 mol) and thionyl chloride (71.4 g, 0.6 mol) is prepared in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

-

A catalytic amount of N,N-dimethylformamide (1 mL) is added to the mixture.

-

The reaction mixture is gently heated to reflux for 2-3 hours. The evolution of SO₂ and HCl gases will be observed.

-

The reaction is monitored for the cessation of gas evolution.

-

After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Expected Yield: 80-90%

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By employing a sequence of well-understood and high-yielding reactions—the Hantzsch thiazole synthesis, electrophilic sulfonation, the Sandmeyer reaction, and chlorination of the sulfonic acid—researchers can reliably access this valuable synthetic intermediate. The provided experimental protocols and mechanistic insights are intended to empower scientists in their pursuit of novel therapeutic and agrochemical agents.

References

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PubMed. [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and its Biological Applications. Der Pharma Chemica. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

2-amino-4-methylthiazole. Organic Syntheses. [Link]

-

(PDF) Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

LAB4 Electrophilic Aromatic Substitution - Theory and Experimental. University of Colorado Colorado Springs. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

-

4.5: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- GB1594002A - 2-amino-1,3-benzthiazole-5-sulphonic acid.

-

2-amino-4-methylthiazole. Organic Syntheses. [Link]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

-

(PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal. [Link]

-

2-Acetamido-4-methylthiazole-5-sulfonyl chloride. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

"Molecular structure and weight of 2-Chloro-4-methylthiazole-5-sulfonyl chloride"

An In-depth Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Introduction

This compound is a highly reactive heterocyclic compound that has emerged as a critical building block in the fields of pharmaceutical and agrochemical synthesis.[1][2] Its utility is anchored in its unique molecular architecture, which combines a reactive sulfonyl chloride group with a biologically relevant thiazole nucleus. This structure allows for the efficient and targeted introduction of the 2-chloro-4-methylthiazole-5-sulfonamide moiety into a wide array of molecules.[1] This guide provides a comprehensive overview of its molecular properties, synthesis, reactivity, applications, and handling procedures, tailored for researchers and professionals in chemical synthesis and drug development.

Part 1: Molecular Profile and Physicochemical Properties

The structural features of this compound are central to its chemical behavior. The molecule consists of a five-membered thiazole ring, which is a common scaffold in many biologically active compounds.[3] This ring is substituted with a methyl group at position 4, a chlorine atom at position 2, and the key sulfonyl chloride functional group (-SO₂Cl) at position 5. The electron-withdrawing nature of the sulfonyl chloride group and the chlorine atom, combined with the aromaticity of the thiazole ring, dictates its high reactivity, particularly at the sulfur atom of the sulfonyl chloride.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below. These data are crucial for planning synthetic reactions, ensuring proper storage, and implementing safety protocols.

| Property | Value | Source(s) |

| CAS Number | 292138-59-1 | [1][4][5][6] |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1][4][5][6] |

| Molecular Weight | ~232.1 g/mol | [1][4][5][6] |

| Appearance | Yellow to brown liquid | [1] |

| Purity | Typically ≥95% - 98% | [1][5] |

| Storage Conditions | 0 - 8 °C, under inert atmosphere | [1][6] |

| Isomeric SMILES | CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | [5] |

| InChI Key | IBMLFZUEKAQELM-UHFFFAOYSA-N | [4] |

Part 2: Synthesis and Reactivity

Synthetic Pathway Overview

While specific, detailed industrial syntheses are often proprietary, a plausible and common laboratory-scale approach involves the chlorosulfonation of a pre-existing 2-chloro-4-methylthiazole precursor. This process typically utilizes a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group onto the thiazole ring. The regioselectivity of this reaction is directed to the 5-position, which is activated for electrophilic substitution.

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of the title compound.

Core Reactivity

The synthetic value of this compound lies almost entirely in the reactivity of its sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. The most common and synthetically important reaction is with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂). This reaction is fundamental to its application in drug discovery, as the sulfonamide group is a key pharmacophore in many therapeutic agents.[1][3]

Part 3: Applications in Research and Development

This compound is a versatile reagent primarily used as an intermediate in the synthesis of complex organic molecules.[1]

Pharmaceutical Development

The primary application of this compound in the pharmaceutical industry is in the synthesis of novel antimicrobial agents.[1] The sulfonamide functional group it introduces is known for its antibacterial properties, famously exemplified by the sulfa drugs.[3] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[3] The thiazole component of the molecule can also contribute to the overall pharmacological profile, potentially enhancing binding to target enzymes or improving pharmacokinetic properties.[3]

Agrochemical Synthesis

In agricultural chemistry, this reagent is employed in the development of new crop protection agents, including herbicides and fungicides.[1] The resulting sulfonamide-containing compounds can exhibit potent biological activity against weeds or fungal pathogens, helping to improve crop yields.

Exemplary Protocol: Synthesis of a Thiazole Sulfonamide

This protocol provides a representative, step-by-step methodology for the reaction of this compound with a generic primary amine (R-NH₂) to form a target sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH₂) (1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or pyridine as a non-nucleophilic base (1.5 eq)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the sulfonyl chloride.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

-

Purification: Purify the crude product using flash column chromatography on silica gel to obtain the final, high-purity sulfonamide.

The following diagram illustrates the core mechanism of this critical reaction.

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Part 4: Handling, Storage, and Safety

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazard Identification: The compound is corrosive and causes severe skin burns and eye damage.[7] It is also harmful if swallowed.[8] Due to its reactivity, particularly with moisture, it can release HCl gas.

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and direct contact with skin and eyes.[7]

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[8] The recommended storage temperature is between 2-8 °C.[6] Containers should be kept tightly closed and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

References

- This compound | CymitQuimica.

- This compound - Chem-Impex.

- 2 Chloro 4 Methylthiazole 5 Sulfonyl Chloride - Cenmed Enterprises.

- Chemical Name : 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride - Pharmaffili

- 2-CHLORO-4-METHYL-THIAZOLE-5-SULFONYL CHLORIDE - Safety D

- Chlorure de 2-chloro-4-méthylthiazole-5-sulfonyle - Chem-Impex.

- CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide - CymitQuimica.

- SAFETY D

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. cenmed.com [cenmed.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Chemistry and Application of Thiazole Sulfonyl Chlorides: A Technical Guide for Researchers

Introduction: The Versatile Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[3][4] Among the diverse array of thiazole derivatives, thiazole sulfonyl chlorides have emerged as particularly valuable and versatile building blocks.[5][6] The presence of the highly reactive sulfonyl chloride group attached to the thiazole nucleus provides a powerful handle for introducing a wide range of functionalities, leading to the creation of diverse molecular architectures with significant biological activities.[5][7]

This in-depth technical guide provides a comprehensive literature review of thiazole sulfonyl chlorides, with a focus on their synthesis, reactivity, and applications, particularly in the realm of drug discovery and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important class of compounds.

Core Principles of Thiazole Sulfonyl Chloride Chemistry

The reactivity of the thiazole ring is influenced by the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom.[8] This creates a nuanced electronic landscape where certain positions on the ring are more susceptible to either electrophilic or nucleophilic attack. The introduction of a sulfonyl chloride group further modulates this reactivity, making the molecule a versatile intermediate for a variety of chemical transformations.[7]

Understanding the Reactivity Landscape

The position of the sulfonyl chloride group on the thiazole ring significantly impacts its reactivity and the properties of its derivatives. The most common isomers are thiazole-2-sulfonyl chloride, thiazole-4-sulfonyl chloride, and thiazole-5-sulfonyl chloride.

-

Thiazole-2-sulfonyl chloride: This isomer is a highly sought-after building block in pharmaceutical and fine chemical sectors.[7] The sulfonyl chloride at the 2-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the straightforward synthesis of a diverse library of 2-substituted thiazole sulfonamides.

-

Thiazole-4-sulfonyl chloride and Thiazole-5-sulfonyl chloride: These isomers also serve as valuable intermediates. The reactivity at these positions allows for the synthesis of compounds with distinct substitution patterns and biological activities. For instance, 2-chloro-4-methylthiazole-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agricultural agents.[5]

Synthesis of Thiazole Sulfonyl Chlorides and Their Derivatives

The synthesis of thiazole sulfonyl chlorides and their subsequent conversion to sulfonamides are critical processes for accessing a wide range of biologically active molecules.

General Synthetic Strategies

A common and straightforward method for the synthesis of thiazole sulfonamides involves the reaction of an aminothiazole with a suitable sulfonyl chloride.[9] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: General Synthesis of N-(Thiazol-2-yl)benzenesulfonamides [9]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2-aminothiazole (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as sodium carbonate or triethylamine (1.5-2.0 equivalents), to the solution.

-

Addition of Sulfonyl Chloride: Slowly add the desired benzenesulfonyl chloride (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., DCM).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired N-(thiazol-2-yl)benzenesulfonamide.

A variety of substituted benzenesulfonyl chlorides can be used in this reaction to generate a library of thiazole sulfonamides with diverse functionalities.[9] For example, the use of 4-chlorobenzenesulfonyl chloride, 4-toluenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride leads to the corresponding 4-chloro, 4-methyl, and 4-nitro-N-(thiazol-2-yl)benzenesulfonamides.[9]

Synthesis of the Thiazole Ring

The foundational thiazole ring itself can be synthesized through various methods, with the Hantzsch thiazole synthesis being a classic and widely used approach.[2][10] This method involves the condensation reaction between an α-haloketone and a thioamide.[2]

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Reactivity and Key Transformations of Thiazole Sulfonyl Chlorides

The sulfonyl chloride moiety is a highly versatile functional group that enables a wide range of chemical transformations, making thiazole sulfonyl chlorides valuable intermediates in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

As mentioned earlier, the sulfonyl chloride group on the thiazole ring is an excellent leaving group in SNAr reactions.[7] This allows for the facile introduction of various nucleophiles, leading to the formation of C-N, C-O, and C-S bonds.[7] This reactivity is fundamental to the synthesis of diverse libraries of thiazole derivatives for biological screening.

Metal-Catalyzed Cross-Coupling Reactions

The sulfonyl group can also serve as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[7] These reactions enable the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups onto the thiazole ring, further expanding the accessible chemical space.[7]

Reaction Pathways of Thiazole Sulfonyl Chlorides

Caption: Key reaction pathways of thiazole sulfonyl chlorides.

Applications of Thiazole Sulfonyl Chloride Derivatives in Drug Discovery and Beyond

The derivatives of thiazole sulfonyl chlorides, particularly thiazole sulfonamides, have demonstrated a remarkable range of biological activities, making them highly attractive scaffolds for drug development.[9][11][12]

A Spectrum of Pharmacological Activities

Thiazole sulfonamides have been investigated for a multitude of therapeutic applications, including:

-

Antioxidant Activity: Certain 2-aminothiazole sulfonamide derivatives have shown potent antioxidant properties.[9] For instance, a compound with a chloro-substituent at the para-position of the benzene ring exhibited significant DPPH radical scavenging and superoxide dismutase (SOD)-mimic activities.[9]

-

Antimicrobial and Antifungal Activity: Thiazole sulfonamides have been explored as potential antimicrobial and antifungal agents.[1][12] Some derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Novel thiazole sulfonamide derivatives have also been designed as potent fungicide candidates against Sclerotinia sclerotiorum.[1]

-

Anticancer Activity: The thiazole scaffold is present in several clinically used anticancer drugs.[3] Thiazole sulfonamide derivatives have also been investigated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[13]

-

Anti-inflammatory Activity: The anti-inflammatory properties of thiazole derivatives are well-documented.[4]

-

Neuroprotective Effects: Recent studies have highlighted the potential of thiazole sulfonamides in the treatment of neurodegenerative disorders like Parkinson's disease.[14] Certain derivatives have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal damage.[14]

-

Enzyme Inhibition: Thiazole-bearing sulfonamides have been reported as potent inhibitors for conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole sulfonamides is highly dependent on the nature and position of substituents on both the thiazole and the benzenesulfonyl moieties.[1][11] For example, in a series of antifungal thiazole sulfonamides, the position of the sulfonamide group on the thiazole ring and the nature of the substituent on the thiazole motif were found to significantly influence the antifungal activity.[1]

Agrochemical Applications

Beyond pharmaceuticals, thiazole sulfonyl chlorides are utilized in the formulation of agrochemicals, including herbicides and fungicides, to enhance crop protection.[5]

Summary of Key Thiazole Sulfonamide Derivatives and Their Activities

| Compound Class | Key Substituents | Biological Activity | Reference |

| 2-Aminothiazole Sulfonamides | Varied substituents on the benzenesulfonyl ring | Antioxidant, Antimicrobial | [9] |

| Thiazole Sulfonamides | Varied substituents on thiazole and phenyl rings | Antifungal | [1] |

| Thiazole-bearing Sulfonamides | Varied substituents on the phenyl rings | Anti-Alzheimer's (AChE/BuChE inhibition) | [11] |

| Thiazole Sulfonamides | Halogen substituents | Neuroprotective | [14] |

Conclusion and Future Perspectives

Thiazole sulfonyl chlorides are undeniably powerful and versatile intermediates in modern organic and medicinal chemistry. Their straightforward synthesis, predictable reactivity, and the diverse range of biological activities exhibited by their derivatives make them a highly attractive scaffold for the development of new therapeutic agents and functional materials. The continued exploration of novel synthetic methodologies, coupled with in-depth structure-activity relationship studies and in silico modeling, will undoubtedly unlock the full potential of this remarkable class of compounds. As our understanding of disease pathways deepens, the targeted design of novel thiazole sulfonamide derivatives holds immense promise for addressing unmet medical needs and advancing the frontiers of science.

References

- Understanding the Reactivity of 2-Thiazolesulfonyl Chloride in Chemical Synthesis. (2025). Vertex AI Search.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). NIH.

- Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. (2025).

- Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). PubMed.

- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar.

- Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). Royal Society of Chemistry.

- This compound. (n.d.). Chem-Impex.

- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science.

- A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. (2011).

- 2-Methyl-1,3-thiazole-4-sulfonyl Chloride. (n.d.). Benchchem.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). NIH.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. (n.d.). Benchchem.

- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR.

- A review on thiazole based compounds and it's pharmacological activities. (2024).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Methyl-1,3-thiazole-4-sulfonyl Chloride [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 13. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 14. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Chlorosulfonyl Group on a Thiazole Ring

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a cornerstone heterocyclic motif, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential have led to its incorporation into a vast array of biologically active compounds and advanced materials. When appended with a chlorosulfonyl (-SO₂Cl) group, the thiazole ring is transformed into a highly reactive and versatile building block, unlocking a rich landscape of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of thiazole sulfonyl chlorides, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

The Thiazole Sulfonyl Chloride Scaffold: An Introduction

The thiazole nucleus is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The inherent electronic nature of the thiazole ring, characterized by a π-excessive character at C5 and a more electron-deficient C2 position, dictates its reactivity towards electrophilic and nucleophilic reagents.[1][2] The introduction of a strongly electron-withdrawing chlorosulfonyl group significantly modulates the electronic landscape of the ring, profoundly influencing its reactivity and providing a versatile handle for further molecular elaboration.

The position of the chlorosulfonyl group on the thiazole ring—at C2, C4, or C5—is a critical determinant of its reactivity and stability. This positional isomerism, coupled with the electronic effects of other substituents on the ring, allows for fine-tuning of the molecule's properties and reaction outcomes.

Synthesis of Thiazole Sulfonyl Chlorides: Establishing the Foundation

The reliable synthesis of thiazole sulfonyl chlorides is the crucial first step in harnessing their synthetic potential. Several methodologies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Oxidative Chlorination of Thiazolyl Mercaptans and Sulfides

A common and effective method for the synthesis of thiazole sulfonyl chlorides is the oxidative chlorination of the corresponding thiazolyl thiols or sulfides. This transformation can be achieved using various chlorinating and oxidizing agents.

A robust and scalable method involves the use of sodium hypochlorite (bleach) in an acidic medium. This approach is often preferred for its operational simplicity and the ready availability of the reagents.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole-5-sulfonyl chloride

-

Reaction Setup: To a solution of 2-amino-4-methylthiazole-5-thiol (1 equiv.) in a suitable solvent such as dichloromethane, cooled to -10 to -5 °C, is added an aqueous solution of sodium hypochlorite (3.3 equiv.).

-

Reaction Execution: The biphasic mixture is stirred vigorously while maintaining the low temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the organic layer is separated, washed with cold brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure at low temperature to afford the crude thiazole sulfonyl chloride, which is often used immediately in the next step due to its potential instability.

Causality Behind Experimental Choices: The low reaction temperature is critical to minimize the decomposition of the often-unstable sulfonyl chloride product.[3] The use of a biphasic system facilitates the separation of the product from the aqueous reagents and byproducts. Immediate use of the crude product is recommended to avoid degradation, which can occur via hydrolysis or other decomposition pathways.[1][4]

Direct Chlorosulfonation of Thiazoles

Direct chlorosulfonation of the thiazole ring using chlorosulfonic acid is another viable synthetic route. The regioselectivity of this electrophilic aromatic substitution reaction is highly dependent on the substituents already present on the thiazole ring. Electron-donating groups tend to direct the incoming chlorosulfonyl group to the C5 position.[1]

Experimental Protocol: Synthesis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

-

Reaction Setup: 2-Acetamido-4-methylthiazole (1 equiv.) is added portion-wise to an excess of chlorosulfonic acid (e.g., 4-5 equiv.) at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C) for a specified period, with the reaction progress monitored by TLC or LC-MS.

-

Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired sulfonyl chloride.

Causality Behind Experimental Choices: The use of a large excess of chlorosulfonic acid serves as both the reagent and the solvent. The careful, portion-wise addition at low temperature is necessary to control the exothermic reaction. Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble product.

Synthesis of Thiazole-4-sulfonyl Chlorides

The synthesis of thiazole-4-sulfonyl chlorides can be more challenging and often requires a multi-step approach. A notable method involves the transformation of 2-substituted N-(2,2-dichlorovinyl)amides.

Figure 1. A multi-step synthetic route to 2-substituted thiazole-4-sulfonyl chlorides.

This synthetic sequence provides access to otherwise difficult-to-obtain thiazole-4-sulfonyl chlorides, which are valuable building blocks in medicinal chemistry.

The Core Reactivity: Nucleophilic Substitution at the Sulfonyl Group

The primary and most widely exploited reactivity of the chlorosulfonyl group is its susceptibility to nucleophilic attack. The sulfur atom of the -SO₂Cl group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.

Reaction with Amines: The Gateway to Sulfonamides

The reaction of thiazole sulfonyl chlorides with primary and secondary amines is a cornerstone transformation, providing facile access to a diverse array of thiazole-based sulfonamides. These compounds are of immense interest in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]

Figure 2. Formation of thiazole sulfonamides via nucleophilic substitution.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reaction Setup: To a solution of the thiazole sulfonyl chloride (1 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is added the amine (1-1.2 equiv.) and a base (1.2-1.5 equiv., e.g., triethylamine or pyridine) at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is typically washed with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. Aprotic solvents are generally used to avoid solvolysis of the reactive sulfonyl chloride. The choice of purification method depends on the physical properties of the resulting sulfonamide.

Table 1: Representative Examples of Thiazole Sulfonamide Synthesis

| Thiazole Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |

| 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | Benzylamine | N-Benzyl-2-acetamido-4-methylthiazole-5-sulfonamide | ~85 | (Implied) |

| Thiazole-2-sulfonyl chloride | Morpholine | 4-(Thiazole-2-sulfonyl)morpholine | ~90 | [8] (Implied) |

| 2-Chlorothiazole-5-sulfonyl chloride | Aniline | 2-Chloro-N-phenylthiazole-5-sulfonamide | ~80 | [9] (Implied) |

Reaction with Other Nucleophiles: Alcohols and Thiols

Thiazole sulfonyl chlorides also react readily with other nucleophiles such as alcohols and thiols to form the corresponding sulfonate esters and thiosulfonates, respectively. These reactions typically proceed under similar conditions to those used for sulfonamide formation, often requiring a base to deprotonate the nucleophile and facilitate the reaction.

Beyond Nucleophilic Substitution: Expanding the Synthetic Utility

While nucleophilic substitution is the most common transformation, the chlorosulfonyl group on a thiazole ring can participate in a range of other synthetically valuable reactions.

Reduction to Thiols

The reduction of the sulfonyl chloride group to a thiol provides a valuable synthetic route to thiazolyl thiols, which are themselves versatile intermediates. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH).[4][8]

Experimental Protocol: LAH Reduction of a Thiazole Sulfonyl Chloride

-

Reaction Setup: To a suspension of lithium aluminum hydride (excess, e.g., 2-4 equiv.) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) at 0 °C is added a solution of the thiazole sulfonyl chloride (1 equiv.) in the same solvent dropwise.

-

Reaction Execution: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC.

-

Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude thiol, which can be purified by chromatography or distillation.

Causality Behind Experimental Choices: The use of an excess of the powerful reducing agent LAH ensures complete reduction of the sulfonyl chloride. The reaction is performed under anhydrous conditions as LAH reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LAH reactions and facilitating the removal of the aluminum salts.

Role in Cross-Coupling Reactions

The sulfonyl chloride group can be a precursor to other functionalities that can participate in metal-catalyzed cross-coupling reactions. For instance, the corresponding sulfonate esters can sometimes be used as coupling partners in Suzuki or other cross-coupling reactions, although this is less common than the use of halides or triflates. More directly, the thiazole ring itself can be functionalized via cross-coupling reactions, with the sulfonyl group serving as a directing or activating group.[8]

Stability, Handling, and Safety Considerations

Thiazole sulfonyl chlorides are reactive compounds and should be handled with appropriate care. Their stability can vary significantly depending on the substitution pattern on the thiazole ring.

-

Moisture Sensitivity: Sulfonyl chlorides are generally sensitive to moisture and can hydrolyze to the corresponding sulfonic acids.[1][4] Therefore, they should be stored in a dry environment, preferably under an inert atmosphere.

-

Thermal Stability: Some thiazole sulfonyl chlorides can be thermally labile and may decompose upon heating.[3] It is advisable to store them at low temperatures and to avoid excessive heat during reactions and purification.

-

Hazards: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns.[10][11] They may also release toxic gases, such as HCl, upon contact with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The reactivity of the chlorosulfonyl group on the thiazole ring has been extensively leveraged in the synthesis of a wide range of biologically active molecules. Thiazole-based sulfonamides, in particular, have emerged as a prominent class of compounds with diverse pharmacological profiles.

-

Antimicrobial Agents: Many thiazole sulfonamides exhibit potent antibacterial and antifungal activity.[7]

-

Anticancer Agents: The thiazole sulfonamide scaffold is present in numerous compounds with demonstrated anticancer properties.[12]

-

Enzyme Inhibitors: Thiazole sulfonamides have been designed as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are important targets in the treatment of various diseases.[13]

The ability to readily synthesize libraries of thiazole sulfonamides through the reaction of thiazole sulfonyl chlorides with diverse amines makes this a powerful strategy in lead discovery and optimization campaigns.

Conclusion

The chlorosulfonyl group, when attached to a thiazole ring, creates a highly valuable and versatile synthetic intermediate. Its rich reactivity, dominated by nucleophilic substitution but also extending to reductions and other transformations, provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of the synthesis, reactivity, and handling of thiazole sulfonyl chlorides, as outlined in this guide, is essential for unlocking their full potential in the fields of medicinal chemistry, drug discovery, and materials science. The continued exploration of the chemistry of these reactive building blocks will undoubtedly lead to the discovery of new and important molecules with significant scientific and societal impact.

References

- Understanding the Reactivity of 2-Thiazolesulfonyl Chloride in Chemical Synthesis. (URL not available)

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. (URL not available)

- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. (URL not available)

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

- A review on thiazole based compounds and it's pharmacological activities. WJPR. (URL not available)

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (URL not available)

- Synthesis and characterization of Thiazole derivatives of N-substituted ls

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. (URL not available)

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar. (URL not available)

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (URL not available)

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. (URL not available)

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. (URL not available)

- Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Royal Society of Chemistry. (URL not available)

- Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. (URL not available)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (URL not available)

- CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. CymitQuimica. (URL not available)

- A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.

- 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. PubChem. (URL not available)

- 2-Chloro-4-methylthiazole-5-sulfonyl chloride. Chem-Impex. (URL not available)

- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.

- 1,3-Benzothiazole-4-sulfonyl Chloride. ChemicalBook. (URL not available)

- Thiazole. Santa Cruz Biotechnology. (URL not available)

- Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. J-STAGE. (URL not available)

- SAFETY DATA SHEET. Fisher Scientific. (URL not available)

- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents.

- 2-CHLORO-4-METHYL-THIAZOLE-5-SULFONYL CHLORIDE - Safety Data Sheet. ChemicalBook. (URL not available)

- 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE Safety D

- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9. Sigma-Aldrich. (URL not available)

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. (URL not available)

- Thiazole-2-sulfonyl chloride. BLD Pharm. (URL not available)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. (URL not available)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

The Alchemist's Blueprint: A Technical Guide to Key Intermediates in Antimicrobial Synthesis

Foreword: The Cornerstone of Antimicrobial Drug Development

In the perpetual battle against microbial resistance, the synthetic chemist plays a pivotal role. The efficacy of our antimicrobial arsenal is not merely a matter of discovering novel pharmacophores, but also of developing robust, scalable, and economically viable synthetic routes to these life-saving drugs. At the heart of this endeavor lies the strategic synthesis of key intermediates – the foundational molecular scaffolds upon which the vast diversity of modern antimicrobial agents is built. This guide provides an in-depth technical exploration of the synthesis of these critical building blocks for four major classes of antimicrobials: β-Lactams, Quinolones, Sulfonamides, and Macrolides. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to empower innovation in antimicrobial drug discovery and manufacturing.